![molecular formula C20H22F2O2 B12622934 1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene CAS No. 921038-77-9](/img/structure/B12622934.png)
1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene: is an organic compound characterized by its unique structure, which includes two benzene rings connected by a difluorohexene chain with oxymethylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene typically involves the reaction of 2,5-difluorohex-3-ene with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene serves as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is being explored, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for further investigation in medicinal chemistry.
Medicine: Research is ongoing to determine the compound’s efficacy as a therapeutic agent. Its unique structure may offer advantages in drug design, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene is used in the production of advanced materials, including polymers and resins. Its properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1,1’-[(Hex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene: Lacks the fluorine atoms, resulting in different chemical properties.
1,1’-[(2,5-Dichlorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness: 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications where these properties are essential.
Properties
CAS No. |
921038-77-9 |
|---|---|
Molecular Formula |
C20H22F2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2,5-difluoro-6-phenylmethoxyhex-3-enoxy)methylbenzene |
InChI |
InChI=1S/C20H22F2O2/c21-19(15-23-13-17-7-3-1-4-8-17)11-12-20(22)16-24-14-18-9-5-2-6-10-18/h1-12,19-20H,13-16H2 |
InChI Key |
GXRHNTSUSPINJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C=CC(COCC2=CC=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


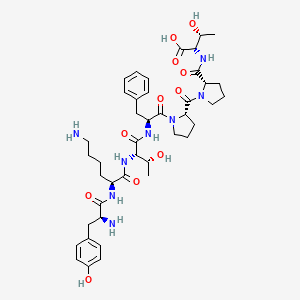
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline](/img/structure/B12622853.png)
![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
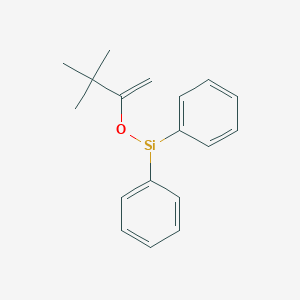
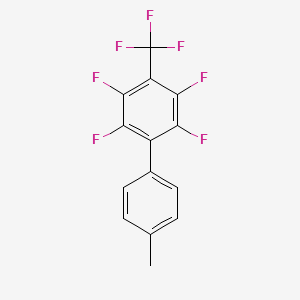
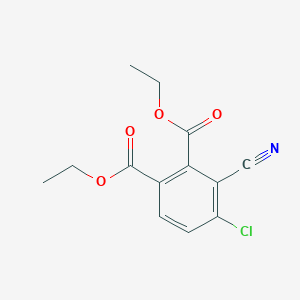
![(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one](/img/structure/B12622886.png)
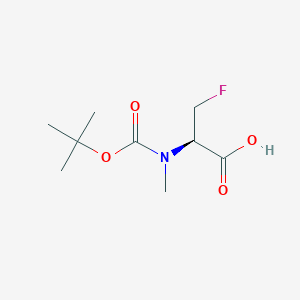

![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide](/img/structure/B12622915.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
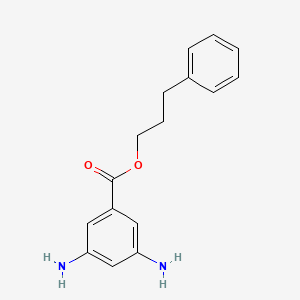
methanone](/img/structure/B12622938.png)
